6-chloro-2,3-dihydro-1-benzofuran-3-ol
Overview
Description
6-chloro-2,3-dihydro-1-benzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring.
Mechanism of Action
Mode of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of 6-Chloro-2,3-dihydrobenzofuran-3-ol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, leading to their diverse pharmacological activities . The specific pathways affected by 6-Chloro-2,3-dihydrobenzofuran-3-ol and their downstream effects need further investigation.
Result of Action
Benzofuran compounds have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific molecular and cellular effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
6-Chloro-2,3-dihydrobenzofuran-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can act as an inhibitor or activator of specific enzymes, thereby influencing various metabolic pathways.
Cellular Effects
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 6-Chloro-2,3-dihydrobenzofuran-3-ol can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance.
Molecular Mechanism
At the molecular level, 6-Chloro-2,3-dihydrobenzofuran-3-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-2,3-dihydrobenzofuran-3-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to 6-Chloro-2,3-dihydrobenzofuran-3-ol has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Chloro-2,3-dihydrobenzofuran-3-ol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can affect the activity of key metabolic enzymes, thereby modulating overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-Chloro-2,3-dihydrobenzofuran-3-ol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 6-Chloro-2,3-dihydrobenzofuran-3-ol can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 6-Chloro-2,3-dihydrobenzofuran-3-ol is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications may direct 6-Chloro-2,3-dihydrobenzofuran-3-ol to specific compartments or organelles, influencing its biological effects. For example, its presence in the nucleus allows it to modulate gene expression by interacting with nuclear receptors and transcription factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dihydro-1-benzofuran-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization reaction . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient and practical routes for the synthesis of benzofuran derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Advanced techniques such as continuous flow synthesis and process optimization may be employed to enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atom and the hydroxyl group, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically convert the hydroxyl group to a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to a hydroxyl group or convert the chlorine atom to a hydrogen atom.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield 6-chloro-2,3-dihydrobenzofuran-3-one, while reduction may produce 6-chloro-2,3-dihydrobenzofuran-3-ol .
Scientific Research Applications
6-chloro-2,3-dihydro-1-benzofuran-3-ol has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications, including the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
6-chloro-2,3-dihydro-1-benzofuran-3-ol can be compared with other benzofuran derivatives to highlight its uniqueness. Some similar compounds include:
2,3-Dihydrobenzofuran: Lacks the chlorine atom and hydroxyl group, resulting in different chemical reactivity and biological activities.
6-Bromo-2,3-dihydrobenzofuran-3-ol: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
2,3-Dihydrobenzofuran-3-ol:
The presence of the chlorine atom and hydroxyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1-benzofuran-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIURKJQEFGHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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